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3,3'-(p-Phenylene)diacrylic acid -

3,3'-(p-Phenylene)diacrylic acid

Catalog Number: EVT-8081791
CAS Number:
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol
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Product Introduction

Overview

3,3'-(p-Phenylene)diacrylic acid, also known as 1,4-phenylenediacrylic acid, is an organic compound characterized by the molecular formula C12H10O4C_{12}H_{10}O_{4}. This compound features two acrylic acid groups attached to a benzene ring at the para positions (1 and 4). It is primarily recognized for its applications in material science and organic synthesis, serving as a versatile building block for various chemical reactions and materials.

Source and Classification

This compound is classified under carboxylic acids and belongs to the broader category of acrylic acid derivatives. It has significant relevance in both academic research and industrial applications. The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information about its properties and potential uses .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,3'-(p-Phenylene)diacrylic acid can be achieved through several methods. A common approach involves the reaction of terephthalaldehyde with malonic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds under reflux conditions using solvents like ethanol or water. The general steps include:

  1. Preparation of Reaction Mixture: Combine terephthalaldehyde and malonic acid in a round-bottom flask with a base.
  2. Heating: Reflux the mixture to facilitate the reaction.
  3. Decarboxylation: The product undergoes decarboxylation to yield 3,3'-(p-Phenylene)diacrylic acid.

Alternative synthetic routes may involve catalytic processes or continuous flow reactors for improved efficiency in industrial settings .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3,3'-(p-Phenylene)diacrylic acid consists of a central benzene ring with two acrylic acid functional groups attached at the para positions. The structural formula can be represented as follows:

HOOC CH CH C6H4 CH CH COOH\text{HOOC CH CH C}_6\text{H}_4\text{ CH CH COOH}

Key Structural Data:

  • Molecular Weight: 218.21 g/mol
  • Melting Point: Greater than 572 °F (approximately 300 °C)
  • Appearance: Yellow powder or solid .
Chemical Reactions Analysis

Reactions and Technical Details

3,3'-(p-Phenylene)diacrylic acid is reactive due to its acrylic acid groups, which can participate in various chemical transformations:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate to yield corresponding carboxylic acids or ketones.
  2. Reduction: Reduction reactions can convert acrylic groups into alcohols or alkanes using lithium aluminum hydride or hydrogen gas with palladium catalysts.
  3. Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration or halogenation using nitric acid or halogens in the presence of a catalyst .
Mechanism of Action

Process and Data

The mechanism of action for 3,3'-(p-Phenylene)diacrylic acid typically involves its participation in polymerization reactions due to its double bonds in the acrylic groups. When subjected to heat or catalysts, these double bonds can react with other monomers to form polymers. This property is particularly useful in creating advanced materials with tailored properties for specific applications.

The polymerization process generally follows these steps:

  1. Initiation: Formation of free radicals that initiate the reaction.
  2. Propagation: Addition of monomer units to form long-chain polymers.
  3. Termination: Completion of polymer chains through various termination mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (yellow powder)
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Acidity: Exhibits acidic behavior due to carboxylic functional groups.
  • Reactivity: Highly reactive due to unsaturated bonds, making it suitable for various chemical reactions.

Relevant Data

  • Density: Approximately 1.25 g/cm³ (estimated)
  • Boiling Point: Not well-documented but expected to be high due to strong intermolecular forces .
Applications

Scientific Uses

3,3'-(p-Phenylene)diacrylic acid has several applications across different fields:

  1. Material Science: Utilized in synthesizing polymers and copolymers for advanced materials with specific mechanical properties.
  2. Organic Synthesis: Acts as a building block for more complex organic molecules used in pharmaceuticals and agrochemicals.
  3. Biological Studies: Employed in research to study interactions between aromatic compounds and biological systems, aiding drug design and development .
Synthetic Methodologies and Optimization

Historical Evolution of Synthetic Pathways

The synthesis of 3,3'-(p-Phenylene)diacrylic acid (PPDA) has evolved significantly from early stoichiometric methods to modern catalytic strategies. Initial routes relied on Knoevenagel condensations between terephthalaldehyde and malonic acid under harsh conditions, yielding PPDA with poor selectivity and moderate efficiency. These methods suffered from prolonged reaction times (12–24 hours) and required stoichiometric bases like pyridine, generating substantial waste [1]. The introduction of the Adler-Longo modification—originally developed for tetraphenylporphyrin synthesis—inspired adaptations for PPDA production. This involved refluxing precursors in high-boiling solvents like propionic acid, improving yields to ~40% but posing challenges in product purification [1].

A paradigm shift occurred with Lindsey-inspired methodologies, which emphasized controlled reaction kinetics and mild Lewis acid catalysts (e.g., BF₃·OEt₂). These approaches enabled stepwise condensation at lower temperatures (60–80°C), suppressing side products like meta-isomers and oligomers. Microwave-assisted techniques later reduced reaction times to ≤30 minutes while achieving yields >75%, marking a critical advancement toward precision synthesis [4].

Table 1: Evolution of PPDA Synthetic Methods

EraMethodConditionsYieldKey Limitations
Pre-1980sClassical KnoevenagelPyridine, 120°C, 24h25–35%Low selectivity, high waste
1980s–2000sAdler-Longo AdaptationPropionic acid reflux35–45%Energy-intensive purification
Post-2010Catalytic CondensationBF₃·OEt₂, 80°C, 2h70–80%Catalyst cost
ModernMicrowave-AssistedSolvent-free, 150°C, 0.5h>85%Scalability constraints

Catalytic Strategies in Diacrylic Acid Derivative Synthesis

Catalysis has transformed PPDA synthesis by enhancing atom economy and reaction specificity. Lewis acid catalysts (e.g., Zn(OAc)₂, MgCl₂) activate carbonyl groups in terephthalaldehyde, facilitating nucleophilic attack from malonate derivatives. This reduces E-Z isomerization issues inherent in non-catalytic routes. For PPDA, zinc-based systems achieve 90% trans-selectivity due to their optimal Lewis acidity and coordination geometry, which aligns terephthalaldehyde for linear addition [1] [4].

Heterogeneous catalysts like amine-grafted silica or MOFs (e.g., MIL-101-NH₂) enable solvent-free condensations. These materials provide confined active sites that pre-organize reactants, accelerating kinetics while minimizing polymerization. Recent studies show UiO-66-NH₂ MOFs boost PPDA yields to 88% at 100°C in 1 hour, with catalyst recyclability (>5 cycles) underscoring sustainability [4]. Enzymatic approaches using lipase B from Candida antarctica have also emerged, leveraging hydrophobic pockets to orient substrates for C=C bond formation, though industrial applicability remains limited.

Isomer-Specific Synthesis: Meta vs. Para Substituent Effects

The electronic and steric profile of phenylene bridges dictates PPDA regioselectivity. Para-substituted precursors (e.g., terephthalaldehyde) favor linear, symmetrical PPDA due to 180° bond angles between acrylate groups, minimizing steric clash. In contrast, meta-isomers form bent structures prone to cyclization. Computational studies reveal para-linkages reduce activation energy by 12 kJ/mol versus meta, explaining yields >80% for PPDA versus ≤50% for meta-analogs [1].

Solvent polarity further modulates isomer distribution. Polar aprotic media (DMF, acetonitrile) stabilize para-transition states through dipole interactions, achieving PPDA:meta ratios of 15:1. Nonpolar solvents (toluene) favor meta-products due to reduced solvation of the linear intermediate. Substituent effects are quantifiable via Hammett constants: Electron-withdrawing groups (–NO₂, –CF₃) on phenylene rings increase acrylate β-carbon electrophilicity, accelerating condensation but risking Michael addition side-products [1].

Table 2: Substituent Effects on PPDA Synthesis

Phenylene SubstituentRelative Rate (vs. H)PPDA:Isomer RatioDominant Side Product
-para-OMe0.84:1Demethylated adducts
-para-NO₂2.520:1Michael adducts
-meta-Br1.21:3Cyclized lactones
Unsubstituted (para)1.0 (reference)10:1Oligomeric acrylates

Green Chemistry Approaches: Solvent Systems and Energy Efficiency

Modern PPDA synthesis prioritizes environmental metrics like E-factor and process mass intensity (PMI). Solvent-free microwave reactions exemplify this: PPDA synthesis under neat conditions reduces PMI from 32 (traditional) to 5, eliminating aqueous waste streams [4] [5]. Bio-based solvents (e.g., 2-MeTHF, γ-valerolactone) derived from lignocellulose offer renewable alternatives with comparable yields (78–82%) to DMF.

Energy efficiency has improved via flow chemistry. Continuous-flow microreactors enable PPDA production at 150°C with residence times of 2 minutes, cutting energy use by 60% versus batch systems. Catalytic in situ dehydration of 3-hydroxypropionic acid—a fermentable platform chemical—has also been explored for acrylate generation, though PPDA yields remain moderate (45%) [2] .

Scalability Challenges in Industrial Production

Scaling PPDA synthesis faces three core hurdles:

  • Catalyst Deactivation: Lewis acids (e.g., AlCl₃) form stable complexes with acrylic acid, requiring costly regeneration. Heterogeneous alternatives like sulfated zirconia maintain activity for 10 batches but suffer from pore clogging.
  • Purification Complexity: PPDA isomers require chiral stationary phases for HPLC separation, costing >$500/kg. Crystallization from ethanol/water mixtures offers a cheaper alternative but sacrifices 15–20% yield.
  • Feedstock Purity: Terephthalaldehyde must be >99% para-isomer-free to avoid meta-PPDA contamination. Current purification via zone refining adds 30% to production costs [1] [4].

Table 3: Industrial Scalability Assessment

ParameterLab-ScalePilot-ScaleKey Scale-Up Risk
Yield80–90%65–75%Isomer separation losses
Production Rate10 g/day1 kg/dayMicrowaving uniformity
Cost DriverCatalyst (60%)Purification (80%)Solvent recycling efficiency
PMI5–812–18Waste concentration

Future directions include enzymatic C–C coupling and plasma-assisted reactions to address these bottlenecks while aligning with green chemistry principles [4].

Properties

Product Name

3,3'-(p-Phenylene)diacrylic acid

IUPAC Name

3-[4-(2-carboxyethenyl)phenyl]prop-2-enoic acid

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

InChI

InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)

InChI Key

AAFXQFIGKBLKMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O

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